![molecular formula C14H16N6OS B2948661 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034519-18-9](/img/structure/B2948661.png)
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that contains a 1,2,4-triazole ring. This ring is a heterocyclic compound with three nitrogen atoms and two carbon atoms . 1,2,4-Triazole-containing scaffolds are unique and present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of “N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is complex. It is an orthorhombic structure with a volume of 2951.43 (6) Å .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives, including the compound , have shown promising anticancer activity . They can interact with different target receptors, leading to their broad-spectrum biological activities .
Antimicrobial Activity
These compounds have also been found to have significant antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Activity
1,2,4-Triazole derivatives have been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions .
Antioxidant Activity
These compounds have been found to possess antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress .
Antiviral Activity
1,2,4-Triazole derivatives have shown antiviral activity . This suggests potential applications in the development of antiviral drugs .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .
Antitubercular Agents
1,2,4-Triazole derivatives have shown potential as antitubercular agents . This suggests potential applications in the treatment of tuberculosis .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . This suggests that the compound may interact with its targets through hydrogen bonding, facilitated by the nitrogen atoms in the triazole ring.
Biochemical Pathways
It is known that triazole derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
It is known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It is known that the compounds synthesized are thermally stable .
properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-9(2)13(6-20-8-15-7-16-20)17-14(21)10-3-4-11-12(5-10)19-22-18-11/h3-5,7-9,13H,6H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGFKAAJCCYLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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